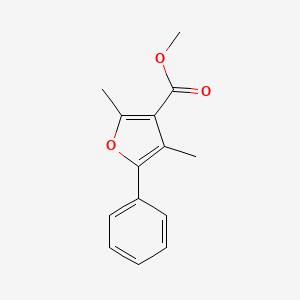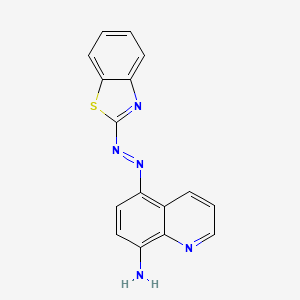
8-Quinolinamine, 5-(2-benzothiazolylazo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Quinolinamine, 5-(2-benzothiazolylazo)- is a synthetic organic compound that belongs to the class of azo dyes. It is characterized by the presence of a quinoline ring system substituted with an amino group at the 8th position and an azo linkage connecting it to a benzothiazole moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinamine, 5-(2-benzothiazolylazo)- typically involves the diazotization of 2-aminobenzothiazole followed by coupling with 8-aminoquinoline. The reaction conditions generally include acidic media for diazotization and a basic or neutral medium for the coupling reaction. The process can be summarized as follows:
- Diazotization: 2-Aminobenzothiazole is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
- Coupling: The diazonium salt is then reacted with 8-aminoquinoline in a basic medium to form the azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions.
化学反应分析
Types of Reactions: 8-Quinolinamine, 5-(2-benzothiazolylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the azo linkage can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the quinoline or benzothiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
8-Quinolinamine, 5-(2-benzothiazolylazo)- has diverse applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions due to its ability to form colored complexes.
Medicinal Chemistry: Investigated for its potential as an antimalarial and antimicrobial agent.
Materials Science: Employed in the development of organic semiconductors and dyes for optoelectronic devices.
作用机制
The mechanism of action of 8-Quinolinamine, 5-(2-benzothiazolylazo)- in biological systems involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes in the metabolic pathways of microorganisms, leading to their death .
相似化合物的比较
8-Quinolinamine: Lacks the benzothiazole moiety but shares the quinoline structure.
2-Aminobenzothiazole: Contains the benzothiazole ring but lacks the quinoline structure.
Azo Dyes: A broad class of compounds with similar azo linkages but different aromatic systems.
Uniqueness: 8-Quinolinamine, 5-(2-benzothiazolylazo)- is unique due to its combined quinoline and benzothiazole structures, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its antimicrobial activity make it a valuable compound in various research fields .
属性
CAS 编号 |
140908-83-4 |
|---|---|
分子式 |
C16H11N5S |
分子量 |
305.4 g/mol |
IUPAC 名称 |
5-(1,3-benzothiazol-2-yldiazenyl)quinolin-8-amine |
InChI |
InChI=1S/C16H11N5S/c17-11-7-8-12(10-4-3-9-18-15(10)11)20-21-16-19-13-5-1-2-6-14(13)22-16/h1-9H,17H2 |
InChI 键 |
KHGCLXJVWWZMKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)N=NC3=C4C=CC=NC4=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


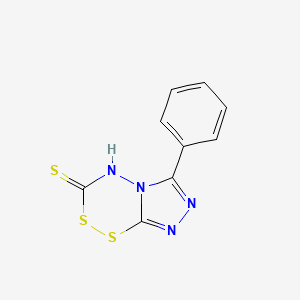
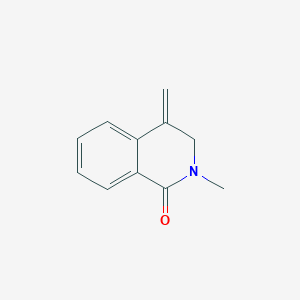
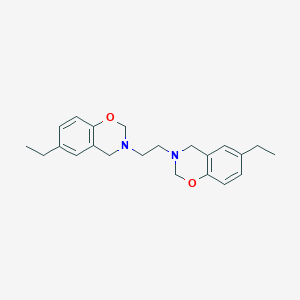
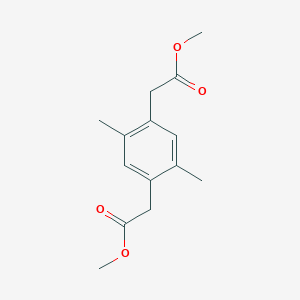
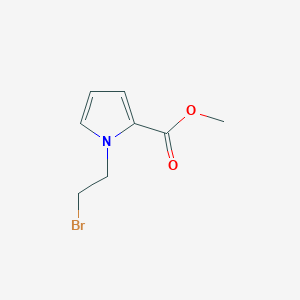
![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
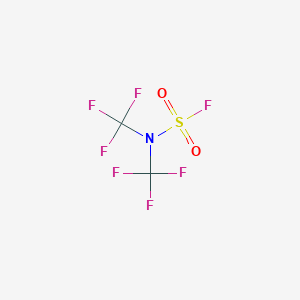
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
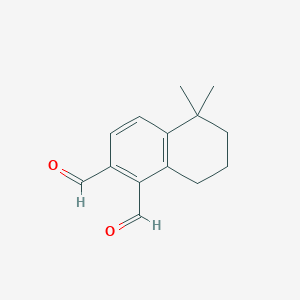
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
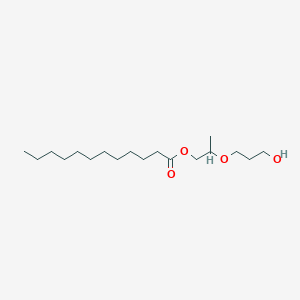
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
